molecular formula C19H22ClIN2O2 B4942286 3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide

3-[3-(3-chlorophenoxy)-2-hydroxypropyl]-2-ethyl-1-methyl-1H-3,1-benzimidazol-3-ium iodide

Cat. No. B4942286
M. Wt: 472.7 g/mol
InChI Key: XUOGCMXLJZFVKG-UHFFFAOYSA-M
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Description

Benzimidazolium salts and their derivatives are of significant interest in the field of organic chemistry due to their versatile applications, including use as intermediates in pharmaceuticals, materials science, and as catalysts in various chemical reactions. The compound is related to this class, incorporating a benzimidazolium core with specific substituents that may influence its chemical and physical properties.

Synthesis Analysis

The synthesis of benzimidazolium compounds typically involves the alkylation of benzimidazole derivatives. For example, studies have reported the synthesis of similar compounds through reactions involving benzimidazole with alkylating agents, followed by the introduction of specific substituents to the nitrogen atoms of the benzimidazole ring (Eriksen et al., 1998). The synthesis route often requires careful control of reaction conditions to achieve the desired substitution pattern.

Molecular Structure Analysis

The molecular structure of benzimidazolium compounds is characterized by the presence of a benzimidazole core with various substituents that can significantly affect their properties. For example, X-ray crystallography studies provide detailed insights into the arrangement of atoms within these molecules, revealing the planarity of the benzimidazole ring and the spatial orientation of substituents (Hu et al., 2007).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, some benzimidazoles act by binding to the beta-tubulin of parasites, inhibiting their ability to form microtubules .

Future Directions

The future directions for this compound would depend on its intended use. It could potentially be explored for use in pharmaceuticals, given the medicinal relevance of benzimidazoles .

properties

IUPAC Name

1-(3-chlorophenoxy)-3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN2O2.HI/c1-3-19-21(2)17-9-4-5-10-18(17)22(19)12-15(23)13-24-16-8-6-7-14(20)11-16;/h4-11,15,23H,3,12-13H2,1-2H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUOGCMXLJZFVKG-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=[N+](C2=CC=CC=C2N1CC(COC3=CC(=CC=C3)Cl)O)C.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClIN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Chlorophenoxy)-3-(2-ethyl-3-methylbenzimidazol-3-ium-1-yl)propan-2-ol;iodide

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